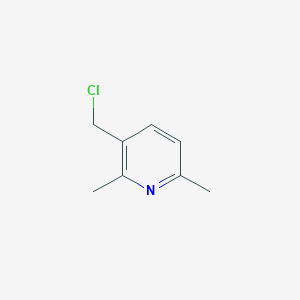
3-(Chloromethyl)-2,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2,6-dimethylpyridine is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Organic Synthesis
Key Intermediates : This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can react with nucleophiles to form derivatives that are utilized in drug development.
Reagent in Reactions : 3-(Chloromethyl)-2,6-dimethylpyridine can be employed in reactions such as:
- Nucleophilic substitution : Reacting with amines or alcohols to produce more complex molecules.
- Formation of heterocycles : It can be used to construct nitrogen-containing heterocycles which are prevalent in many bioactive compounds.
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit significant biological activities, including:
- Anticancer Activity : Compounds derived from this pyridine have been studied for their potential to inhibit cancer cell growth. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, promoting apoptosis through mechanisms involving p53 and Bax gene expression .
- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against a range of bacterial strains, making them candidates for developing new antibiotics.
Case Study 1: Anticancer Activity
A study synthesized several derivatives of this compound to evaluate their anticancer properties. The results indicated that specific compounds effectively reduced the viability of leukemia and myeloma cell lines at low concentrations, with IC50 values around 30 µM for HeLa cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | HeLa | 30 | Induces apoptosis via p53 pathway |
| Derivative B | MV411 | 25 | Inhibits cell proliferation |
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial activity of derivatives revealed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) varied based on the strain tested:
| Activity Type | Test Organism | Observed Effect | MIC (µg/mL) |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition | 150 |
| Antimicrobial | S. aureus | Inhibition | 100 |
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
3-(chloromethyl)-2,6-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5H2,1-2H3 |
InChIキー |
RAVQXKOVEOOOFV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)CCl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













